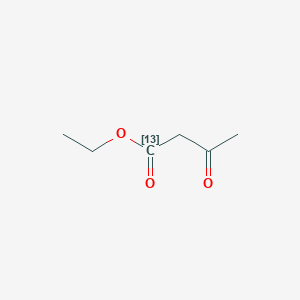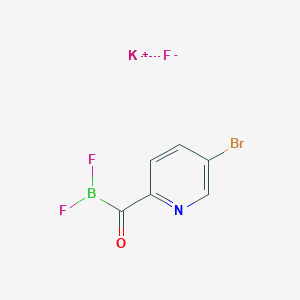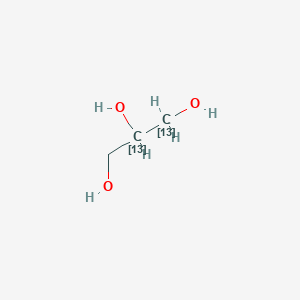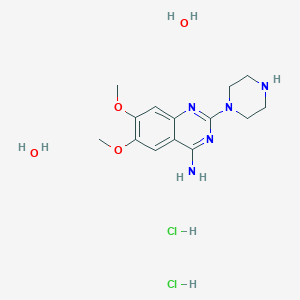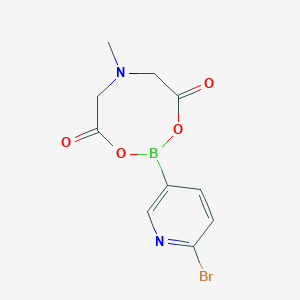
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It features a pyridine ring substituted with a bromine atom and a methyl group, integrated into a dioxazaborocane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-bromo-3-pyridinecarboxylic acid, is prepared through bromination of 3-pyridinecarboxylic acid.
Cyclization: The brominated pyridine is then reacted with boric acid and a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxazaborocane ring.
Methylation: The final step involves methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 3-pyridinecarboxylic acid.
Efficient Cyclization: Using continuous flow reactors for the cyclization step to improve yield and reduce reaction time.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-(6-bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione alcohol or acid derivatives.
Reduction: Products include 2-(3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Substitution: Products vary depending on the nucleophile used, such as 2-(6-amino-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving boron chemistry.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biological Probes: Utilized as a probe in studying boron-containing biomolecules.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Boron Neutron Capture Therapy (BNCT): Explored for its application in BNCT, a type of cancer treatment that targets boron-containing compounds to deliver radiation therapy selectively to tumor cells.
Industry
Material Science: Used in the development of boron-containing polymers and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with nucleophilic sites on proteins. This can modulate the activity of enzymes or alter receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
- (6-Bromo-pyridin-3-yl)-methanol
Uniqueness
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other bromopyridine derivatives. This structure enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H10BBrN2O4 |
|---|---|
Molekulargewicht |
312.91 g/mol |
IUPAC-Name |
2-(6-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
QBUYZMWVRAWVGN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
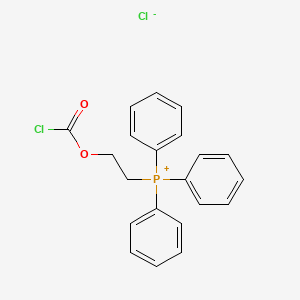
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
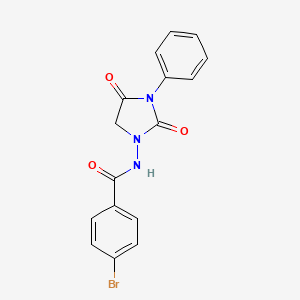
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
